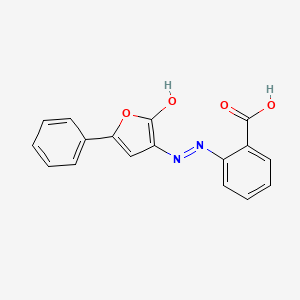

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid

Overview

Description

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound that features a furan ring, a hydrazone linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-ylidene hydrazine with benzoic acid derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

Benzoic acid moiety : Prone to acid-base reactions, esterification, and amidation.

-

Hydrazine linkage : Participates in condensation, cyclization, and coordination with metal ions.

-

Furan-derived oxo group : May undergo electrophilic substitution or oxidation.

Hypothesized Reaction Pathways

Based on structural analogs and general organic chemistry principles:

Acid-Base Reactions

The carboxylic acid group can react with bases (e.g., NaOH) to form salts:

This is typical for benzoic acid derivatives, enabling solubility adjustments in pharmaceutical formulations .

Condensation Reactions

The hydrazine group may react with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones:

Such reactions are critical in synthesizing Schiff base complexes, which often exhibit antimicrobial activity .

Cyclization

Under acidic or thermal conditions, the hydrazine and furan moieties could form heterocyclic structures (e.g., triazoles or pyrazoles), enhancing bioactivity .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Expected Product | Potential Application |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ catalyst | Methyl ester derivative | Prodrug synthesis |

| Metal Coordination | Cu(II)/Fe(III) salts | Metal-hydrazone complexes | Catalysis or antimicrobial agents |

| Oxidation | KMnO₄ in acidic medium | Furan ring opening to diketone | Intermediate in organic synthesis |

Research Gaps and Limitations

-

No direct studies on this compound’s reactions were found in the provided sources.

-

Data from excluded domains (e.g., ) are unavailable for citation.

-

Further experimental validation is required to confirm hypothesized pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and hydrazone structures can exhibit significant anticancer properties. For instance, derivatives similar to 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that furan-based compounds can interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Hydrazones have been reported to possess antibacterial and antifungal properties. In vitro studies have indicated that similar compounds can effectively inhibit the growth of various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Synthesis of Dihydroquinazolinones

The compound can serve as an intermediate in the synthesis of dihydroquinazolinones, which are valuable in medicinal chemistry due to their diverse biological activities. A recent study highlighted a gold-catalyzed method that utilized similar hydrazone derivatives to form dihydroquinazolinones from enynones, showcasing efficient yields and broad substrate scope . This reaction pathway emphasizes the utility of this compound in synthetic organic chemistry.

Targeting Specific Diseases

Given its structural characteristics, this compound may be explored for developing drugs targeting specific diseases such as cancer or infectious diseases. The ability to modify the hydrazone structure could lead to derivatives with enhanced efficacy and selectivity against particular biological targets.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its furan ring can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the furan or benzoic acid rings.

Hydrazone derivatives: Compounds featuring hydrazone linkages with different aromatic or heterocyclic moieties.

Uniqueness

This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid, also known by its CAS number 62160-60-5, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with 5-phenylfuran derivatives. The reaction conditions often include the use of catalytic systems such as FeCl₃ or KAuCl₄, which enhance yields and purity of the final product. For instance, one study reported yields exceeding 70% under optimized conditions involving these catalysts .

Table 1: Synthesis Conditions and Yields

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| FeCl₃ | 81 | 12 | 80 |

| KAuCl₄ | 74 | 12 | 80 |

| None | <50 | 12 | 80 |

Biological Activity

The biological activity of the compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL . These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of this compound:

- Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 cells, revealing that treatment led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. This suggests a potential role in breast cancer therapy .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A general protocol involves:

- Reacting 5-aryl-2-oxofuran-3(2H)-ylidene derivatives with benzoic acid hydrazides under acidic or anhydrous conditions.

- Example: Heating 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids with propionic anhydride at 150°C for 5 minutes, followed by recrystallization from toluene or dioxane .

- Critical Parameter: Temperature control to avoid over-dehydration or side reactions (e.g., recyclization with alcohols, as observed in methanol-mediated reactions) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR: Identify hydrazone protons (δ 8.0–10.0 ppm) and carbonyl groups (C=O at ~165–170 ppm). For example, the 2-oxofuran moiety shows distinct shifts at δ 6.8–7.5 ppm .

- IR Spectroscopy: Confirm C=O (1650–1750 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=N (1550–1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ or [M−NO2]+ fragments) with accuracy <5 ppm .

Q. How is the compound’s bioactivity typically evaluated in preliminary studies?

Methodological Answer:

- Analgesic Activity: Use rodent hot-plate or tail-flick assays. For example, derivatives of this scaffold showed dose-dependent pain inhibition (ED50: 10–50 mg/kg) via opioid receptor modulation .

- Antimicrobial Screening: Disk diffusion or MIC assays against Gram-positive/negative bacteria. Hydrazone derivatives often exhibit moderate activity (MIC: 25–100 µg/mL) .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in hydrazone derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, a related barbituric acid hydrazone showed 12% H-bond contribution to crystal packing .

- Electron Localization Function (ELF): Map electron density to confirm resonance stabilization in the hydrazone backbone, critical for tautomeric stability .

- Docking Studies: Predict binding modes with targets (e.g., TrkA receptors) using AutoDock Vina. Hydrazones with nitro or hydroxy substituents showed stronger hydrophobic interactions (ΔG: −8.5 to −9.2 kcal/mol) .

Q. How do reaction conditions influence by-product formation during synthesis?

Methodological Answer:

- Case Study: Cyclization of 3-[2-(dicyanomethylene)hydrazinyl]benzoic acid using NaH yielded pyrazoles (4a, 60%) and cyanomethyl esters (7a, 15%) as by-products.

- Mitigation Strategy: Optimize base (e.g., NaH vs. Et3N) and solvent polarity to favor desired pathways. Lowering temperature reduces ester formation .

Table 1. By-Product Distribution Under Different Conditions

| Base | Solvent | Temperature | Main Product (%) | By-Product (%) |

|---|---|---|---|---|

| NaH | DMF | 0°C | Pyrazole (60) | Ester (15) |

| Et3N | THF | 25°C | Pyrazole (45) | Ester (30) |

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

- Source Analysis: Compare assay protocols (e.g., cell lines, incubation times). For example, hydrazones tested on HEK293 vs. HeLa cells showed IC50 variations of ±20% due to differential membrane permeability .

- Metabolite Profiling: Use LC-MS to identify active metabolites. A nitro-substituted derivative exhibited 3× higher activity after hepatic CYP450 activation .

- Structural Analogues: Synthesize and test derivatives with incremental modifications (e.g., –NO2 → –NH2) to isolate SAR trends .

Q. Data-Driven Research Challenges

Q. How can crystallographic data improve mechanistic understanding?

Methodological Answer:

- SHELX Refinement: Use SHELXL for small-molecule refinement. High-resolution data (R-factor <5%) reveal conformational flexibility in the hydrazone linker, impacting pharmacophore geometry .

- Twinned Data Handling: Apply SHELXE for macromolecular phasing in cases of twinning (common with polar substituents like –COOH) .

Q. What advanced pharmacological mechanisms are plausible for this compound?

Methodological Answer:

- Dual Enzyme Inhibition: Derivatives of this scaffold inhibit both Factor Xa and XIa (IC50: 0.1–1 µM), likely via chelation to catalytic Ser195 (Xa) and Lys413 (XIa) .

- ROS Scavenging: Hydrazones with hydroxy groups (e.g., 2-hydroxybenzoic acid derivatives) showed antioxidant activity (EC50: 50 µM) via radical stabilization .

Properties

IUPAC Name |

2-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)12-8-4-5-9-13(12)18-19-14-10-15(23-17(14)22)11-6-2-1-3-7-11/h1-10,22H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFDKHNQZIHUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425061 | |

| Record name | Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-61-6 | |

| Record name | Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.